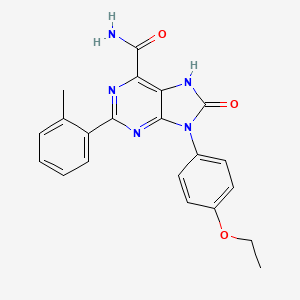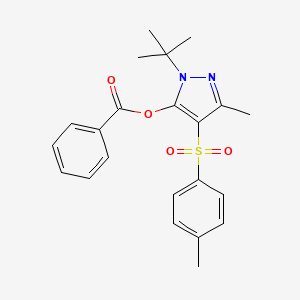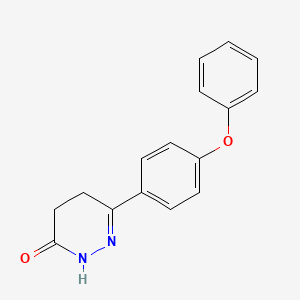![molecular formula C19H21ClFN3O3S B2586127 N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-46-8](/img/structure/B2586127.png)
N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea: is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a urea linkage, a piperidine ring, and both chloro and fluoro substituents, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step often involves the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to form 1-[(4-fluorophenyl)sulfonyl]-4-piperidine.
-
Urea Formation: : The next step involves the reaction of the piperidine intermediate with 4-chloro-2-methylphenyl isocyanate. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions. For instance, the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the sulfonyl group to a sulfide.
-
Hydrolysis: : The urea linkage in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted derivatives.
Oxidation Products: N-oxides and sulfoxides.
Reduction Products: Sulfides and reduced piperidine derivatives.
Hydrolysis Products: Corresponding amines and isocyanates.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, inhibiting or modifying their activity. The pathways involved could include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea
- N-(4-chloro-2-methylphenyl)-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea
- N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-morpholinyl}urea
Uniqueness
N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the sulfonyl-piperidine moiety, makes it particularly versatile for various applications.
This detailed overview provides a comprehensive understanding of N-(4-chloro-2-methylphenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c1-13-12-14(20)2-7-18(13)23-19(25)22-16-8-10-24(11-9-16)28(26,27)17-5-3-15(21)4-6-17/h2-7,12,16H,8-11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQKULNQUANCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)
![2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B2586050.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2586052.png)
![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)

![10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2586061.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)
![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)

